2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride
Description
Properties
IUPAC Name |
2-pyrrolidin-2-ylcyclopentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c11-9-5-1-3-7(9)8-4-2-6-10-8;/h7-8,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFNUOYBJWAVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Cyclopentanone with Pyrrolidine
The most straightforward and commonly referenced method involves the reaction of cyclopentanone with pyrrolidine under catalytic conditions, often with reflux in an organic solvent. This reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of cyclopentanone, followed by intramolecular cyclization to form the pyrrolidin-2-yl-substituted cyclopentanone core. The hydrochloride salt is then obtained by treatment with hydrochloric acid.
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclopentanone + Pyrrolidine | Reflux in toluene or similar solvent, catalytic acid | Formation of 2-(Pyrrolidin-2-yl)cyclopentan-1-one |
| 2 | Product + HCl | Acidification | Formation of hydrochloride salt |
This method is widely used due to its simplicity and moderate to good yields. Industrial processes may employ continuous flow reactors and crystallization for purification to enhance scalability and product quality.
One-Pot Synthesis from Donor–Acceptor Cyclopropanes
An advanced synthetic approach involves the transformation of donor–acceptor cyclopropanes into 1,5-substituted pyrrolidin-2-ones, which structurally relate to 2-(Pyrrolidin-2-yl)cyclopentan-1-one derivatives. This method includes:
- Refluxing cyclopropane derivatives with aniline or similar nucleophiles in the presence of acetic acid.
- Subsequent alkaline saponification and thermolysis to remove ester groups and finalize the pyrrolidone ring.
- This one-pot sequence avoids multiple purification steps and improves overall yield.
| Step | Reaction Details | Yield (%) | Notes |
|---|---|---|---|
| 1 | Donor–acceptor cyclopropane + aniline + acetic acid | ~60-79 | Formation of pyrrolidin-2-one intermediate |
| 2 | Alkaline saponification + thermolysis | - | Ester group removal, ring closure |
| 3 | Purification | - | Chromatographic purification at last stage |
This method achieves yields between 45% and 79%, depending on substituents and reaction conditions. The approach is versatile for synthesizing various substituted pyrrolidinones.
Organocatalytic and Acid-Catalyzed Methods
Recent literature reports the use of organocatalysts such as camphorsulfonic acid (CSA) and coupling agents like EDC to facilitate the preparation of pyrrolidine derivatives with high stereochemical fidelity and yields. These methods:
- Minimize epimerization at stereocenters.
- Allow mild reaction conditions.
- Provide yields up to 81% without extensive purification.
These strategies are particularly useful when chiral purity and stereochemical control are critical.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclopentanone + Pyrrolidine Cyclization | Reflux, catalytic acid, solvent (toluene) | Moderate to high (~60-80) | Simple, scalable, industrially relevant | May require purification steps |
| Donor–Acceptor Cyclopropane One-Pot | Aniline, acetic acid, alkaline saponification | 45-79 | One-pot, fewer purification steps | Sensitive to substituent effects |
| Organocatalytic Acid-Catalyzed | EDC, camphorsulfonic acid, mild conditions | 52-81 | High stereochemical control, mild | Catalyst cost, reaction optimization needed |
Research Findings and Notes
- The cyclization method is the most straightforward and industrially favored due to ease of scale-up and relatively high yields.
- The donor–acceptor cyclopropane route offers synthetic versatility to access substituted derivatives but may have lower yields depending on substituents.
- Organocatalytic methods provide excellent stereochemical control, essential for pharmaceutical applications, but may require more complex reaction optimization.
- Purification is typically achieved by crystallization or chromatography, with the hydrochloride salt form favored for its stability and handling.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives or carboxylic acids.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of N-substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride serves as an intermediate in the synthesis of complex organic molecules. Its unique structural properties allow it to participate in various chemical reactions:
- Oxidation: Converts to ketones or carboxylic acids.
- Reduction: Transforms ketone groups into alcohols.
- Substitution: The pyrrolidine ring can react with electrophiles to form N-substituted derivatives.
Biology
Research has indicated potential biological activities for this compound:
- It interacts with enzymes and receptors, influencing cellular pathways. For instance, studies suggest it may inhibit specific enzymes involved in metabolic processes and modulate neurotransmitter receptors, potentially affecting mood and cognition .
Medicine
The compound is being investigated for its therapeutic properties:
- Drug Development: It acts as a precursor in the synthesis of novel pharmaceuticals. For example, derivatives of pyrrolidine have shown promise as anti-cancer agents by targeting histone deacetylase (HDAC) enzymes, which are crucial in regulating gene expression .
- Antimicrobial Activity: Some derivatives exhibit antibacterial properties against pathogens like Vibrio cholerae and Bacillus subtilis, demonstrating zones of inhibition in disc diffusion assays .
Case Studies
- Anticancer Research:
- Antimicrobial Studies:
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Table 1: Key Properties of 2-(Pyrrolidin-2-yl)cyclopentan-1-one Hydrochloride and Analogs
Detailed Analysis
Morpholine vs. Pyrrolidine Derivatives
The substitution of pyrrolidine with morpholine in 2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride introduces an oxygen atom into the heterocycle, increasing polarity and hydrogen-bonding capacity . This modification may enhance binding to kinase active sites compared to the pyrrolidine analog, though the target compound’s simpler structure offers cost-effective synthesis advantages.
Aromatic vs. Aliphatic Frameworks
Halogen-Substituted Analogs
5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride features a bromine atom, which increases molecular weight and lipophilicity, favoring blood-brain barrier penetration . The target compound’s cyclopentanone moiety offers ketone-specific reactivity (e.g., nucleophilic additions) absent in halogenated pyrimidines.
Aminomethyl vs. Pyrrolidine Substituents
2-(Aminomethyl)cyclopentanone hydrochloride replaces the pyrrolidine ring with a primary amine, simplifying the structure but reducing stereochemical complexity . This analog may serve as a precursor for Schiff base formation, whereas the target compound’s bicyclic structure provides pre-organized geometry for receptor binding.
Biological Activity
2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by a cyclopentanone core substituted with a pyrrolidine moiety, which contributes to its distinct chemical behavior. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways, influencing processes such as cell division and neurotransmitter activity.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to neurotransmitter receptors, potentially affecting mood and cognition.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, particularly against Gram-positive bacteria.
- Cytotoxic Effects : Evaluations on cancer cell lines have shown dose-dependent cytotoxicity, indicating its potential as an anticancer agent.
- Neurotransmitter Interaction : The compound has been studied for its effects on dopamine and norepinephrine transporters, which are crucial for treating mood disorders.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains. It demonstrated significant inhibition against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL, suggesting potential as an antibiotic candidate .
- Cytotoxicity Assessment : In vitro assays on human adenocarcinoma-derived cell lines (e.g., MCF-7) revealed that the compound exhibited IC50 values below 100 µM, indicating promising anticancer properties .
- Neuropharmacological Studies : Research focusing on neurotransmitter systems found that the compound selectively inhibited dopamine reuptake, which could lead to therapeutic applications in treating depression or anxiety disorders .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Key Biological Activity |
|---|---|---|
| 2-(Pyrrolidin-2-yl)cyclopentanone | Parent compound without HCl salt | Moderate antimicrobial activity |
| Pyrrolidine | Five-membered nitrogen ring | Antioxidant properties |
| Cyclopentanone | Simple ketone structure | Limited biological activity |
Q & A
Q. What are the recommended synthetic routes for 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride, and what critical parameters should be controlled during synthesis?
- Methodological Answer : Synthesis of this compound may involve cyclopentanone functionalization with pyrrolidine derivatives. A plausible route includes:
Cyclization : Formation of the cyclopentanone core via Stetter-like reactions, as demonstrated in related cyclopentanone derivatives (e.g., 2-(2-oxopentyl)cyclopentan-1-one) using ketone alkylation or conjugate addition strategies .
Amine coupling : Introducing the pyrrolidine moiety via reductive amination or nucleophilic substitution.
Critical parameters include:
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray diffraction (XRD) : Employ SHELX programs (e.g., SHELXL) for single-crystal structure refinement to resolve stereochemistry and confirm bond lengths/angles .
- NMR spectroscopy : Compare H and C NMR data with computational predictions (e.g., density functional theory) to verify the pyrrolidine-cyclopentanone linkage.
- Mass spectrometry (MS) : Confirm molecular weight (expected m/z: 215.7 g/mol for the free base) and fragmentation patterns .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data when analyzing stereochemical configurations?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering in pyrrolidine). Solutions include:
- Variable-temperature NMR : Monitor signal splitting to identify conformational changes.
- Chiral chromatography : Separate enantiomers using columns with chiral stationary phases (e.g., cellulose derivatives).
- Computational modeling : Use molecular dynamics simulations to predict dominant conformers and compare with experimental data .
Q. How does the pyrrolidine ring influence the reactivity of the cyclopentanone moiety under varying pH conditions?
- Methodological Answer : The pyrrolidine’s basicity (pKa ~11) protonates under acidic conditions, altering electron density on the cyclopentanone:
- Acidic pH : Protonation enhances electrophilicity at the ketone, facilitating nucleophilic attacks (e.g., in Schiff base formation).
- Neutral/basic pH : Deprotonated pyrrolidine acts as an electron-donating group, stabilizing enolate intermediates for aldol-like reactions.
Experimental validation: - pH-dependent kinetic studies : Monitor reaction rates of cyclopentanone with nucleophiles (e.g., hydrazines) across pH 2–12.
- DFT calculations : Map charge distribution changes in the cyclopentanone carbonyl under different protonation states .
Q. What are the stability considerations for this compound in long-term storage?
- Methodological Answer : Stability is influenced by:
- Moisture : Hydrolysis of the hydrochloride salt can occur; store in desiccated environments (<5% humidity).
- Temperature : Decomposition above 60°C; recommend refrigeration (2–8°C) for prolonged storage.
- Light sensitivity : UV/Vis spectroscopy shows absorbance peaks at 260 nm, indicating potential photodegradation; use amber vials .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators in high-exposure scenarios .
- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks.
- Emergency procedures : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
